molecular formula C18H19N3O2S B6625650 N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide

Cat. No.: B6625650
M. Wt: 341.4 g/mol
InChI Key: FZFFACJEFUSEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-17(22)21-13-7-6-12(2)15(9-13)19-10-14-11-20-18(24-14)16-5-4-8-23-16/h4-9,11,19H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFFACJEFUSEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)NCC2=CN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the thiazole ring: This involves the condensation of α-haloketones with thioamides.

    Coupling of the furan and thiazole rings: This step often uses palladium-catalyzed cross-coupling reactions.

    Attachment of the propanamide group: This is typically done through amidation reactions using appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form thiazolidines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Thiazolidines and other reduced heterocycles.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: It may inhibit enzyme activity, block receptor sites, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]acetamide
  • N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]butanamide

Uniqueness

N-[3-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-4-methylphenyl]propanamide is unique due to its specific combination of a furan ring, a thiazole ring, and a propanamide group, which imparts distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.